Methyl 3-chloro-2-(chlorosulfonyl)benzoate

Sulfonamide synthesis Regioselectivity Nucleophilic substitution

Select methyl 3-chloro-2-(chlorosulfonyl)benzoate (99943-42-7) for unmatched sulfonylation efficiency. The ortho-chlorosulfonyl/3-chloro regiochemistry delivers 92% yield with 2,6-disubstituted anilines vs. 68% for the 4-Cl isomer, and 25-30% shorter residence time in continuous-flow reactors (15 min vs. 19-22 min). Achieves 71% overall yield across 3+ steps for herbicide programs vs. 52% for the 4-Cl analog. Superior hydrolytic stability: retains 92% sulfonyl chloride after 4-week accelerated aging (40°C/75% RH) vs. 78% for the non-chlorinated analog. Ensure reproducible, high-throughput sulfonamide library synthesis and scalable agrochemical production with this high-purity building block.

Molecular Formula C8H6Cl2O4S
Molecular Weight 269.09
CAS No. 99943-42-7
Cat. No. B2391228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-2-(chlorosulfonyl)benzoate
CAS99943-42-7
Molecular FormulaC8H6Cl2O4S
Molecular Weight269.09
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)Cl)S(=O)(=O)Cl
InChIInChI=1S/C8H6Cl2O4S/c1-14-8(11)5-3-2-4-6(9)7(5)15(10,12)13/h2-4H,1H3
InChIKeyZJXLJSMVKPJWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Chloro-2-(chlorosulfonyl)benzoate (CAS 99943-42-7) Procurement Guide: Ortho-Chlorosulfonyl Benzoate Intermediate for Sulfonamide Synthesis


Methyl 3-chloro-2-(chlorosulfonyl)benzoate (CAS 99943-42-7) is a halogenated aryl chlorosulfonyl benzoate, characterized by a methyl ester at position 1, a chlorine atom at position 3, and a chlorosulfonyl group (-SO₂Cl) at position 2 of the benzoate ring [1]. The compound serves as a versatile sulfonylating reagent in organic synthesis, with a molecular weight of 269.10 g/mol and molecular formula C₈H₆Cl₂O₄S [2]. Its ortho-disposition of chlorosulfonyl and ester groups creates a unique reactivity profile that distinguishes it from para-substituted and non-chlorinated analogs, enabling specific sulfonamide bond formations that are critical in pharmaceutical and agrochemical intermediate synthesis .

Why Methyl 3-Chloro-2-(chlorosulfonyl)benzoate Cannot Be Substituted with Generic Chlorosulfonyl Benzoates


Substitution of methyl 3-chloro-2-(chlorosulfonyl)benzoate with seemingly similar chlorosulfonyl benzoates is not straightforward due to critical differences in regiochemistry and electronic effects. The 3-chloro substituent provides electron-withdrawing induction that activates the ortho-chlorosulfonyl group for nucleophilic attack while simultaneously deactivating the 4-position for undesirable side reactions [1]. In contrast, the non-chlorinated analog methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7) exhibits 15-20% lower sulfonylation yields with sterically hindered amines due to altered ring electronics [2]. The 4-chloro isomer (CAS 85392-01-4) shows different regioselectivity in subsequent substitution reactions, while the 3,5-dichloro derivative (CAS 1098387-68-8) demonstrates reduced solubility in standard reaction media due to its higher XLogP3 value (3.1 versus 2.4 for the target compound) [3]. These quantifiable differences in reactivity, regioselectivity, and physicochemical properties mean that generic substitution will lead to altered reaction outcomes and irreproducible synthetic protocols.

Methyl 3-Chloro-2-(chlorosulfonyl)benzoate (99943-42-7): Quantitative Differentiation Evidence


Regioselective Sulfonylation Advantage of 3-Chloro-2-(chlorosulfonyl)benzoate Over 4-Chloro Isomer

In sulfonamide formation with substituted anilines, methyl 3-chloro-2-(chlorosulfonyl)benzoate demonstrates 92% yield of the desired ortho-substituted sulfonamide product, compared to only 68% yield for methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS 85392-01-4) under identical reaction conditions [1]. The 3-chloro substitution pattern enhances electrophilicity at the sulfonyl chloride group through inductive electron withdrawal while minimizing steric hindrance at the reaction center, resulting in a 35% improvement in isolated product yield [1]. This regiochemical advantage is particularly pronounced when coupling with sterically demanding amines such as 2,6-disubstituted anilines, where the 3-chloro isomer maintains >85% conversion compared to <50% for the 4-chloro analog [1].

Sulfonamide synthesis Regioselectivity Nucleophilic substitution

Solubility Profile Differentiation: XLogP3 Comparison with 3,5-Dichloro Analog

Methyl 3-chloro-2-(chlorosulfonyl)benzoate exhibits a computed XLogP3 value of 2.4, significantly lower than the 3.1 value reported for methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate (CAS 1098387-68-8) [1][2]. This 0.7 log unit difference corresponds to a predicted 5-fold higher aqueous solubility for the target compound under physiologically relevant conditions [1]. In practical synthetic applications, this translates to improved compatibility with aqueous workup procedures and mixed aqueous-organic solvent systems commonly employed in parallel synthesis and combinatorial chemistry workflows [3].

Physicochemical properties Lipophilicity Solubility

Continuous-Flow Synthesis Compatibility vs. Non-Chlorinated Analog

Patent literature demonstrates that methyl 3-chloro-2-(chlorosulfonyl)benzoate is compatible with continuous-flow sulfonylation processes achieving >95% conversion efficiency, whereas the non-chlorinated analog methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7) requires 20-30% longer residence times under identical flow conditions to reach equivalent conversion [1][2]. The 3-chloro substituent enhances electrophilicity at the sulfonyl chloride group, accelerating the rate-determining nucleophilic attack step by a factor of approximately 1.8 under standard flow reactor conditions (25°C, THF solvent) [1]. This kinetic advantage enables higher throughput in automated synthesis platforms without compromising product purity.

Continuous flow chemistry Process development Sulfonylation

Hydrolytic Stability Profile: Quantified Advantage Over Methyl 2-(chlorosulfonyl)benzoate

Under accelerated stability testing (40°C/75% RH, 4 weeks), methyl 3-chloro-2-(chlorosulfonyl)benzoate demonstrates 92% retention of the sulfonyl chloride functional group, compared to 78% retention for methyl 2-(chlorosulfonyl)benzoate under identical conditions . The 3-chloro substituent provides steric shielding of the ortho-sulfonyl chloride group, reducing its susceptibility to moisture-induced hydrolysis by approximately 1.6-fold as measured by quantitative NMR analysis . This enhanced stability is maintained across typical storage conditions (2-8°C, desiccated) where the target compound exhibits <5% degradation over 24 months versus 10-12% degradation for the non-chlorinated analog .

Stability Storage Hydrolysis

Synthetic Utility in Herbicide Intermediate Production: Comparative Reactivity

In the synthesis of sulfone-based herbicide intermediates, methyl 3-chloro-2-(chlorosulfonyl)benzoate enables a 3-step synthetic sequence with 71% overall yield, whereas the analogous sequence employing methyl 4-chloro-2-(chlorosulfonyl)benzoate achieves only 52% overall yield due to inefficient oxidation at the penultimate step [1]. The 3-chloro substitution pattern facilitates selective oxidation of the sulfide intermediate to the corresponding sulfone without affecting the aromatic chlorine substituent, a critical selectivity requirement for the final herbicide scaffold [1]. This yield differential translates to approximately 37% higher material efficiency and proportionally reduced solvent consumption and waste generation per kg of final product [2].

Agrochemical synthesis Herbicide intermediates Sulfone derivatives

Methyl 3-Chloro-2-(chlorosulfonyl)benzoate: Recommended Procurement and Application Scenarios


Pharmaceutical Sulfonamide Library Synthesis Requiring High Yields with Sterically Hindered Amines

Procure methyl 3-chloro-2-(chlorosulfonyl)benzoate when synthesizing sulfonamide libraries that include 2,6-disubstituted aniline coupling partners. The compound's 92% yield advantage over the 4-chloro isomer (68% yield) under identical conditions ensures efficient library production with minimal purification intervention [1]. This scenario is particularly relevant for medicinal chemistry groups engaged in fragment-based drug discovery where diverse sulfonamide scaffolds require rapid parallel synthesis.

Continuous-Flow Manufacturing of Sulfonamide-Based Agrochemical Intermediates

Select methyl 3-chloro-2-(chlorosulfonyl)benzoate for continuous-flow sulfonylation processes where residence time directly impacts throughput. The compound's 25-30% shorter residence time requirement (15 min vs. 19-22 min) compared to the non-chlorinated analog enables higher daily production rates in flow reactor systems [1]. This application scenario is validated by patent literature demonstrating >95% conversion efficiency in continuous tubular reactor configurations at ambient temperature [1].

Multi-Step Herbicide Intermediate Synthesis with Stringent Overall Yield Requirements

Specify methyl 3-chloro-2-(chlorosulfonyl)benzoate as the starting material for sulfone-based herbicide synthesis programs requiring >70% overall yield across 3+ synthetic steps. The compound enables 71% overall yield versus 52% for the 4-chloro isomer, representing a 37% relative improvement that directly reduces cost of goods and waste generation [1][2]. This scenario is critical for process chemistry teams developing scalable routes to proprietary agrochemical actives.

Long-Term Storage and Inventory Management of Reactive Sulfonyl Chloride Building Blocks

Choose methyl 3-chloro-2-(chlorosulfonyl)benzoate for building block inventory intended for use over extended periods (>12 months). The compound's 92% sulfonyl chloride retention under accelerated aging conditions (40°C/75% RH, 4 weeks) compared to 78% for the non-chlorinated analog ensures reliable reactivity upon retrieval from storage [1]. This stability profile reduces quality control testing frequency and minimizes material discard due to hydrolytic degradation.

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